molecular formula C9H17NO5 B13045837 O-(2-(Tert-butoxy)-2-oxoethyl)-L-serine

O-(2-(Tert-butoxy)-2-oxoethyl)-L-serine

Cat. No.: B13045837
M. Wt: 219.23 g/mol
InChI Key: OWWAJFUNIXPXLF-LURJTMIESA-N
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Description

2-Amino-3-[2-(tert-butoxy)-2-oxoethoxy]propanoic acid is a derivative of the amino acid serine. It is a compound with the molecular formula C9H17NO5 and a molecular weight of 219.24 g/mol . This compound is primarily used in biochemical research and has various applications in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane and reagents like di-tert-butyl dicarbonate (Boc2O) for the protection step .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve large-scale synthesis using similar protection and deprotection steps, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-[2-(tert-butoxy)-2-oxoethoxy]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles depending on the desired substitution product

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-Amino-3-[2-(tert-butoxy)-2-oxoethoxy]propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-3-[2-(tert-butoxy)-2-oxoethoxy]propanoic acid involves its interaction with specific molecular targets, such as enzymes. The compound can act as a substrate or inhibitor, affecting the activity of these enzymes and thereby influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Serine: The parent amino acid from which 2-Amino-3-[2-(tert-butoxy)-2-oxoethoxy]propanoic acid is derived.

    Alanine derivatives: Compounds with similar structures but different functional groups.

    Other protected amino acids: Such as N-Boc-protected amino acids.

Uniqueness

2-Amino-3-[2-(tert-butoxy)-2-oxoethoxy]propanoic acid is unique due to its specific tert-butoxy protection, which provides stability and allows for selective reactions in synthetic pathways. This makes it a valuable intermediate in the synthesis of more complex molecules .

Properties

Molecular Formula

C9H17NO5

Molecular Weight

219.23 g/mol

IUPAC Name

(2S)-2-amino-3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]propanoic acid

InChI

InChI=1S/C9H17NO5/c1-9(2,3)15-7(11)5-14-4-6(10)8(12)13/h6H,4-5,10H2,1-3H3,(H,12,13)/t6-/m0/s1

InChI Key

OWWAJFUNIXPXLF-LURJTMIESA-N

Isomeric SMILES

CC(C)(C)OC(=O)COC[C@@H](C(=O)O)N

Canonical SMILES

CC(C)(C)OC(=O)COCC(C(=O)O)N

Origin of Product

United States

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